2-Bromo-5-cyano-3-iodobenzoic acid
Description
Polyhalogenated benzoic acids are aromatic compounds that feature a benzoic acid core substituted with multiple halogen atoms (fluorine, chlorine, bromine, or iodine). ncert.nic.in The presence and specific arrangement of these halogens, along with other functional groups, impart unique reactivity to the molecule, making them prized intermediates in the synthesis of complex organic structures. ncert.nic.inresearchgate.net These compounds are foundational in the creation of a wide array of products, from pharmaceuticals and agrochemicals to advanced materials. sparkl.me
The reactivity of each halogen substituent on the aromatic ring is distinct, allowing for selective chemical transformations. For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in many common cross-coupling reactions. This differential reactivity enables chemists to introduce different molecular fragments at specific positions on the benzene (B151609) ring in a stepwise manner.
2-Bromo-5-cyano-3-iodobenzoic acid is a prime example of a multifunctionalized aromatic scaffold. Its structure is characterized by the presence of three distinct functional groups—a carboxylic acid, a cyano group, and two different halogen atoms (bromine and iodine)— strategically positioned on the benzene ring. This unique combination of functionalities provides a versatile platform for a variety of chemical modifications.
The carboxylic acid group can be readily converted into esters, amides, or other derivatives. The cyano group can undergo reactions such as hydrolysis to a carboxylic acid or reduction to an amine. Most importantly, the bromine and iodine atoms serve as handles for a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for sequential and site-selective modifications, a crucial aspect for the construction of complex target molecules.
A hypothetical synthetic route starting from a simpler precursor, 5-amino-2-bromobenzoic acid, could involve a diazotization reaction followed by iodination to introduce the iodine atom. google.com A subsequent step would then be required to introduce the cyano group.
Below is a table summarizing the key properties of this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2-Bromo-5-iodobenzoic acid | 25252-00-0 | C₇H₄BrIO₂ | 326.91 | Contains both bromine and iodine, allowing for differential reactivity. sigmaaldrich.com |
| 3-Bromo-5-cyanobenzoic acid | 453566-14-8 | C₈H₄BrNO₂ | 226.03 | Contains a bromine and a cyano group. sigmaaldrich.com |
| 2-Bromo-3-chloro-5-iodobenzoic acid | 875846-67-6 | C₇H₃BrClIO₂ | 361.36 | A tri-halogenated benzoic acid derivative. chemscene.com |
| 5-Bromo-3-chloro-2-iodobenzoic acid | Not Available | C₇H₃BrClIO₂ | 361.36 | An isomer of the above, with different halogen positions. nih.gov |
The field of advanced organic synthesis is continually seeking more efficient and selective methods for constructing complex molecules. Complex halogenated arenes, including this compound, are at the forefront of this research. Current research trajectories focus on several key areas:
Development of Novel Catalytic Systems: A major focus is the development of new and improved catalysts for cross-coupling reactions. These catalysts aim to enhance reaction efficiency, selectivity, and functional group tolerance, allowing for the use of complex halogenated arenes in a wider range of synthetic applications.
Late-Stage Functionalization: There is a growing interest in the late-stage functionalization of complex molecules. This involves introducing key structural motifs, often via halogenated intermediates, at a late stage in a synthetic sequence. This approach can significantly shorten synthetic routes and allow for the rapid generation of diverse molecular libraries.
Regioselective Halogenation: The ability to introduce halogens at specific positions on an aromatic ring with high precision is crucial. acs.org Research is ongoing to develop new reagents and methods for regioselective halogenation, providing access to a wider variety of polyhalogenated building blocks. acs.org
Flow Chemistry and Automation: The integration of flow chemistry and automated synthesis platforms is revolutionizing the way organic synthesis is performed. These technologies are being applied to the synthesis and modification of halogenated arenes, enabling high-throughput screening and optimization of reaction conditions.
The unique substitution pattern of this compound makes it a valuable substrate for exploring these research avenues. Its distinct functional groups provide multiple points for diversification, allowing chemists to systematically investigate the impact of structural modifications on the properties of the resulting molecules. As synthetic methodologies continue to advance, the importance of such multifunctional scaffolds in driving innovation in medicine, materials science, and beyond is set to grow.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-cyano-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZYECPGADRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Reactions Involving 2 Bromo 5 Cyano 3 Iodobenzoic Acid Analogues
Studies on Halodecarboxylation Pathways and Their Applicability to Benzoic Acid Derivatives
Halodecarboxylation, the process of replacing a carboxylic acid group with a halogen, is a significant transformation in organic synthesis. While direct hydrodecarboxylation of carboxylic acids has been achieved using photoredox catalysis, the mechanisms of halodecarboxylation, particularly in complex benzoic acid derivatives, warrant closer examination. nih.gov
Recent research has shed light on the decarboxylative hydroxylation of benzoic acids, a process that proceeds at a mild 35°C through a photoinduced ligand-to-metal charge transfer (LMCT). researchgate.net This method suggests a radical decarboxylative carbometalation pathway. researchgate.net The proposed mechanism involves the irradiation of a copper(II) carboxylate, leading to a ligand-to-metal charge transfer. This generates an aroyloxyl radical, which then undergoes decarboxylation to form an aryl radical. This aryl radical is subsequently trapped by copper. researchgate.net
The applicability of such pathways to heavily substituted benzoic acids, like 2-bromo-5-cyano-3-iodobenzoic acid analogues, would depend on the electronic and steric influences of the bromo, cyano, and iodo substituents on the stability of the key radical intermediates and their interaction with the metal catalyst.
A general method for the synthesis of 2-bromo-5-iodobenzoic acid involves the diazotization of 5-amino-2-bromobenzoic acid, followed by an iodide reaction. google.com The process includes quenching with sodium bisulfite to yield the final product. google.com
Investigation of C-H Functionalization Mechanisms in Related Systems, Including Palladium-Catalyzed Processes
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex molecules. nih.govrsc.orgnih.gov In the context of benzoic acid derivatives, the carboxylic acid group can act as a directing group, facilitating site-selective C-H activation. rsc.orgrsc.org
Mechanistic studies of palladium-catalyzed C-H functionalization often point to two primary pathways: a Pd(II)/Pd(0) cycle or a Pd(II)/Pd(IV) cycle. nih.govrsc.org In the Pd(II)/Pd(0) pathway, a cyclopalladated intermediate undergoes reductive elimination or β-hydride elimination to release the product and a Pd(0) species, which is then re-oxidized to Pd(II). nih.gov The Pd(II)/Pd(IV) pathway involves the oxidation of a Pd(II) intermediate to a Pd(IV) species, followed by reductive elimination to form the desired bond. rsc.org
For benzoic acid derivatives, the carboxylate can chelate to the palladium catalyst, forming a palladacycle intermediate that directs C-H activation at the ortho position. rsc.orgresearchgate.net The efficiency and selectivity of this process can be influenced by various factors, including the ligands on the palladium catalyst, the oxidant used, and the electronic nature of the substituents on the benzoic acid ring. nih.govrsc.org For instance, the use of a nitrile-based sulfonamide template has enabled meta-C-H olefination of benzoic acid derivatives. nih.gov
The presence of multiple halogen and cyano substituents in analogues of this compound would introduce a complex electronic and steric landscape, influencing the regioselectivity of C-H functionalization. The relative directing power of the carboxylate group versus the electronic biases imposed by the other substituents would be a key determinant of the reaction outcome.
| Catalyst System | Directing Group | Mechanistic Pathway | Key Intermediate | Ref. |
| Pd(OAc)₂ | Carboxylate | Pd(II)/Pd(0) or Pd(II)/Pd(IV) | Palladacycle | rsc.orgrsc.org |
| Pd(II) with nitrile-based sulfonamide template | Sulfonamide | Not specified | Not specified | nih.gov |
Role of Halogen and Cyano Substituents in Directing Electrophilic and Nucleophilic Reactivity
The halogen and cyano substituents on the benzoic acid ring play a crucial role in modulating its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution:
Carboxylic Acid Group: The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution. quora.comquora.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. quora.com The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. quora.com
Halogen Substituents (Bromo and Iodo): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. openstax.orgmasterorganicchemistry.com However, they are ortho- and para-directors because the resonance effect, although weaker, stabilizes the carbocation intermediates formed during ortho and para attack. openstax.orgmasterorganicchemistry.com
Cyano Group: The cyano group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. unizin.org
In a molecule like this compound, the combined electronic effects of these substituents would create a highly electron-deficient aromatic ring, making electrophilic substitution challenging. The directing effects would be a complex interplay of the individual groups, with the meta-directing influence of the carboxylic acid and cyano groups likely dominating.
Nucleophilic Aromatic Substitution:
The presence of multiple electron-withdrawing groups (bromo, iodo, and cyano) would activate the aromatic ring towards nucleophilic aromatic substitution. These groups help to stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. The positions ortho and para to the electron-withdrawing groups are the most activated sites for nucleophilic attack.
| Substituent | Effect on Reactivity (Electrophilic) | Directing Effect (Electrophilic) | Ref. |
| -COOH | Deactivating | Meta | quora.comquora.com |
| -Br, -I | Deactivating | Ortho, Para | openstax.orgmasterorganicchemistry.com |
| -CN | Deactivating | Meta | unizin.org |
Chemoselectivity and Regioselectivity in Complex Reaction Environments and Cascade Cyclizations
The presence of multiple reactive sites in analogues of this compound—the carboxylic acid group and the carbon-halogen bonds—necessitates careful control of reaction conditions to achieve chemoselectivity and regioselectivity.
For instance, in cross-coupling reactions, the different reactivities of the C-Br and C-I bonds can be exploited. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodine-bearing position.
Cascade cyclizations, which involve a series of intramolecular reactions to rapidly build molecular complexity, are also influenced by the substituents. rsc.orgrsc.orgresearchgate.net The electronic nature of the substituents can influence the feasibility and regiochemical outcome of the cyclization steps. For example, in radical-initiated cascade cyclizations of 1,n-enynes, the reaction can be controlled to proceed via a 5-exo-trig or 6-endo-trig pathway. rsc.org In the context of this compound analogues, the substituents would influence the stability of any radical or ionic intermediates formed during the cascade, thereby directing the cyclization pathway.
The development of highly regioselective and stereoselective cascade reactions often relies on careful choice of catalyst and reaction conditions. rsc.orgresearchgate.net For example, the synthesis of dibenzopyranones from o-bromo benzoic acids has been achieved via a visible light-mediated Pd-catalyzed esterification/C-H activation cascade. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Cyano 3 Iodobenzoic Acid Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds in solution. For derivatives of 2-bromo-5-cyano-3-iodobenzoic acid, multinuclear NMR experiments provide detailed information about the connectivity and chemical environment of each atom.
The substitution pattern of this compound leaves two protons on the aromatic ring. Their chemical shifts in ¹H NMR are influenced by the electronic effects of the surrounding bromo, iodo, cyano, and carboxylic acid groups. The protons are expected to appear as distinct signals in the aromatic region of the spectrum. The electron-withdrawing nature of the cyano and halogen substituents would typically shift these proton signals downfield.
In ¹³C NMR, six distinct signals are expected for the aromatic carbons, in addition to the signals for the carboxyl and cyano carbons. The chemical shifts of the ring carbons are highly dependent on the attached substituent. Carbons bearing electronegative halogens (bromine and iodine) experience significant shifts, and the quaternary carbons attached to the cyano and carboxylic acid groups can be identified by their characteristic chemical shifts and lack of a directly attached proton. Recent studies on substituted benzoic acid esters have highlighted that the chemical shifts of substituents ortho to the ester moiety can sometimes deviate from conventional predictions, necessitating detailed computational analysis for accurate assignment. nih.gov The "ortho effect" can cause the carboxyl group to twist out of the plane of the benzene (B151609) ring, which in turn affects the resonance and the chemical environment of the ring carbons and protons. wikipedia.orgkhanacademy.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted Chemical Shift (ppm) | Comments |
| Aromatic H | 7.5 - 8.5 | Influenced by adjacent electron-withdrawing groups. |
| Carboxylic H | 10.0 - 13.0 | Typically a broad singlet, downfield. |
| Aromatic C | 110 - 150 | Wide range due to diverse substituent effects. |
| C-Br | ~120 | |
| C-I | ~95 | Upfield shift due to the heavy atom effect of iodine. |
| C-CN | ~135 | |
| C-COOH | ~140 | |
| CN | ~115 | |
| COOH | 165 - 175 |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
For analogues of this compound that incorporate a trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is a powerful tool. wikipedia.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org The chemical shift of the CF₃ group is extremely sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for studying subtle changes in molecular conformation and intermolecular interactions. nih.gov The conjugation of a CF₃ group to an aromatic ring has been shown to provide significantly improved chemical shift sensitivity compared to aliphatic trifluoromethyl tags. nih.gov This high sensitivity allows for the detection of different conformational states of molecules. nih.govnih.gov
Table 2: Representative ¹⁹F NMR Chemical Shifts for Aromatic Trifluoromethyl Compounds
| Compound Type | Typical ¹⁹F Chemical Shift (ppm) vs. CFCl₃ |
| Ar-CF₃ | -60 to -65 |
| Trifluoroacetic acid | -76.55 |
| Trifluoro-chloro-methane | -28.6 |
Reference standards are used to calibrate ¹⁹F NMR spectra. slideshare.net
The presence of bulky ortho-substituents (bromo and iodo) next to the carboxylic acid group in this compound can lead to restricted rotation around the C-C single bond connecting the carboxyl group to the phenyl ring. This phenomenon can give rise to atropisomers, which are stereoisomers resulting from hindered rotation. nih.govulisboa.pt
Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such conformational dynamics. acs.orgunibas.it By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. From a line-shape analysis of these temperature-dependent spectra, the energy barrier to rotation (activation energy) can be calculated. unibo.it This provides valuable information about the conformational stability and the steric hindrance imposed by the ortho-substituents. ulisboa.ptunibo.it
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing.
Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of crystalline solids. A high-quality crystal is irradiated with X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. niscpr.res.iniaea.org This analysis would provide unambiguous values for the C-Br, C-I, C-C, C-N, and C-O bond lengths, as well as the bond angles within the benzene ring and the carboxylic acid group of this compound.
Powder X-ray diffraction (PXRD) is another valuable technique, particularly for the characterization of polycrystalline materials. researchgate.netunits.it While it does not provide the same level of structural detail as single-crystal analysis, PXRD is used to identify crystalline phases, assess sample purity, and study phase transitions. units.itnih.gov The diffraction pattern of a powdered sample is a unique fingerprint of its crystal structure.
Table 3: Typical Bond Lengths (Å) and Angles (°) in Substituted Benzoic Acids from X-ray Crystallography
| Bond/Angle | Typical Value | Reference |
| C-C (aromatic) | 1.39 | researchgate.net |
| C-COOH | 1.48 | marquette.edu |
| C=O | 1.25 | iaea.org |
| C-O | 1.30 | iaea.org |
| C-Br | 1.90 | researchgate.net |
| C-I | 2.10 | researchgate.net |
| C-CN | 1.45 | |
| C≡N | 1.15 | |
| ∠C-C-C (aromatic) | 120° | researchgate.net |
| ∠O=C-O | 122° | marquette.edu |
These values are representative and can vary slightly depending on the specific molecular and crystal environment.
The solid-state structure of this compound is expected to be heavily influenced by intermolecular interactions. A common feature in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through hydrogen bonding between the carboxyl groups of two molecules. iaea.orgresearchgate.netresearchgate.net
The bulky halogen atoms at the ortho and meta positions can also participate in halogen bonding, a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, which can further influence the crystal packing. The conformation of the molecule, particularly the dihedral angle between the plane of the benzene ring and the carboxylic acid group, is of significant interest. Due to the steric hindrance from the ortho-bromo and ortho-iodo substituents, this dihedral angle is expected to be significant, leading to a non-planar molecular conformation. mdpi.comacs.org Analysis of the crystal structure reveals how these individual molecules pack together to form a stable three-dimensional lattice. researchgate.netresearchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies of Characteristic Functional Group Modes
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive method for the structural elucidation of molecules by probing their vibrational modes. For derivatives of this compound, these techniques are instrumental in identifying and characterizing the key functional groups, namely the carboxylic acid, cyano, carbon-bromine, and carbon-iodine moieties.
The interpretation of the vibrational spectra of these complex molecules is aided by a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). indexcopernicus.com By comparing the experimental spectra with calculated frequencies for a proposed structure, a detailed assignment of the observed vibrational bands can be achieved. indexcopernicus.com
Carboxylic Acid Group: The carboxylic acid group gives rise to several characteristic vibrational bands. The most prominent is the C=O stretching vibration (νC=O), which typically appears in the region of 1690–1750 cm⁻¹ for a protonated carboxylic acid. nih.gov The exact position of this band is sensitive to the electronic environment; electron-withdrawing substituents on the benzene ring, such as the bromo, iodo, and cyano groups in the title compound, are expected to increase the frequency of the C=O stretch. The O-H stretching vibration (νO-H) of the carboxylic acid is usually observed as a broad band in the range of 2500–3300 cm⁻¹, often with a complex structure due to hydrogen bonding.
Cyano Group: The cyano group (C≡N) has a very characteristic and sharp stretching vibration (νC≡N) that appears in a relatively clean region of the spectrum, typically between 2220 and 2260 cm⁻¹. The intensity of this band can vary between FT-IR and Raman spectra.
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from related substituted benzoic acids. indexcopernicus.comcore.ac.uk
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| C=O stretch | 1700 - 1740 | |
| C-O stretch | 1250 - 1350 | |
| O-H bend | 1380 - 1440 | |
| Cyano | C≡N stretch | 2220 - 2240 |
| Aromatic Ring | C-H stretch | 3050 - 3150 |
| C=C stretch | 1450 - 1600 | |
| C-H in-plane bend | 1000 - 1300 | |
| C-H out-of-plane bend | 750 - 900 | |
| Carbon-Halogen | C-Br stretch | 550 - 650 |
| C-I stretch | 500 - 600 |
This table presents expected vibrational frequencies for this compound based on typical ranges for its functional groups and data from analogous compounds.
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel compounds like this compound and its derivatives. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. nih.gov This is crucial for confirming the identity of a newly synthesized compound.
Upon ionization in the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. For this particular molecule, several characteristic fragmentation pathways can be anticipated. libretexts.org
A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da). libretexts.org The presence of bromine and iodine atoms will result in a distinctive isotopic pattern for the molecular ion and any fragments containing these halogens, due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br; ¹²⁷I).
The fragmentation of the aromatic ring itself can also occur, leading to the loss of fragments such as HCN (27 Da) from the cyano group or the halogen atoms. The cleavage of the C-Br and C-I bonds is also a likely fragmentation pathway.
A hypothetical fragmentation pattern for this compound is presented in the table below.
| m/z (Hypothetical) | Proposed Fragment | Neutral Loss |
| 382.8 | [M]⁺ | |
| 365.8 | [M - OH]⁺ | 17.0 |
| 337.8 | [M - COOH]⁺ | 45.0 |
| 303.9 | [M - Br]⁺ | 78.9 |
| 255.9 | [M - I]⁺ | 126.9 |
| 228.9 | [M - I - HCN]⁺ | 153.9 |
| 177.0 | [M - I - Br]⁺ | 205.8 |
This table illustrates a hypothetical fragmentation pattern for this compound, with m/z values calculated based on the most abundant isotopes.
Electron Spin Resonance (ESR) Spectroscopy for Investigating Radical Mechanisms
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of chemical species with one or more unpaired electrons, such as free radicals. libretexts.orgnih.gov This makes it a powerful tool for investigating reaction mechanisms that proceed through radical intermediates. rsc.orgmdpi.com
In the context of derivatives of this compound, ESR spectroscopy could be employed to study various potential radical-mediated reactions. For instance, the homolytic cleavage of the carbon-iodine or carbon-bromine bond upon exposure to heat or UV light would generate an aryl radical. ESR can be used to detect and identify this transient radical species.
In some cases, the radical of interest may be too short-lived to be detected directly. In such situations, a technique called spin trapping can be utilized. nih.govnih.gov This involves adding a "spin trap" molecule to the reaction mixture, which reacts with the transient radical to form a more stable radical adduct that can be readily observed by ESR. nih.gov The parameters of the resulting ESR spectrum, such as the g-value and hyperfine coupling constants, can provide information about the structure of the original transient radical. mdpi.comnih.gov
The table below outlines the key ESR parameters that would be determined in a study of radical mechanisms involving this compound derivatives.
| ESR Parameter | Information Provided |
| g-value | Helps to identify the type of radical (e.g., carbon-centered, oxygen-centered). mdpi.com |
| Hyperfine Coupling Constant (a) | Provides information about the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ¹³C), revealing the radical's structure and electron distribution. |
| Linewidth | Can give insights into the dynamics of the radical and its environment. mdpi.com |
| Signal Intensity | Proportional to the concentration of the radical species. nih.gov |
This table describes the key parameters obtained from an ESR experiment and their significance in characterizing radical species that could be formed from this compound derivatives.
Computational Chemistry Approaches to Understanding 2 Bromo 5 Cyano 3 Iodobenzoic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic structure and properties of molecules. Through DFT calculations, key insights into the behavior of 2-bromo-5-cyano-3-iodobenzoic acid can be elucidated.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step that seeks to determine the most stable three-dimensional arrangement of atoms in a molecule, its ground state conformation. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
Electronic structure analysis, typically performed on the optimized geometry, provides a wealth of information about the distribution of electrons within the molecule. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Value |
| C-Br Bond Length | ~1.90 Å |
| C-I Bond Length | ~2.10 Å |
| C-C≡N Bond Length | ~1.45 Å |
| C-COOH Bond Length | ~1.50 Å |
| O-H Bond Length | ~0.97 Å |
| C-C-Br Bond Angle | ~120° |
| C-C-I Bond Angle | ~120° |
| C-C-CN Bond Angle | ~120° |
| C-C-COOH Bond Angle | ~120° |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups.
Transition State Analysis and Reaction Barrier Determination
Transition state analysis is a computational technique used to study the energy profile of a chemical reaction. The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By locating and characterizing the transition state, chemists can calculate the activation energy, providing insights into the reaction kinetics.
For a molecule like this compound, transition state analysis could be applied to understand various potential reactions, such as nucleophilic aromatic substitution or reactions involving the carboxylic acid or cyano groups. The presence of multiple, distinct halogen substituents (bromo and iodo) offers different potential leaving groups, and DFT calculations can help predict which substitution is more favorable by comparing the energy barriers for each pathway.
Prediction of Spectroscopic Parameters and Conformational Preferences
DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, the vibrational frequencies calculated through DFT can be used to simulate the infrared (IR) and Raman spectra of this compound. This can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule.
Furthermore, computational methods can be employed to explore the conformational landscape of the molecule. mdpi.com For this compound, rotation around the C-COOH bond would likely lead to different conformers with varying energies. By calculating the energy of these different conformations, the most stable conformer and the energy barriers between them can be determined.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Identification
The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a clear and intuitive way to identify the electron-rich and electron-poor regions of a molecule, which are indicative of its reactive sites.
In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, represent electron-poor areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential.
For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, highlighting them as primary sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, indicating its acidic nature. The regions around the halogen atoms would also be of interest, as they can participate in halogen bonding, a type of non-covalent interaction.
Intermolecular Interaction Analysis through Hirshfeld Surfaces and 2D Fingerprint Plots
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules.
By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.
Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution |
| H···H | ~30-40% |
| O···H/H···O | ~15-25% |
| C···H/H···C | ~10-20% |
| Br···H/H···Br | ~5-10% |
| I···H/H···I | ~5-10% |
| N···H/H···N | ~5-10% |
| Other | <5% |
Note: This table is illustrative and represents typical contributions for a molecule with these functional groups.
Theoretical Predictions of Reactivity, Selectivity, and Thermodynamic Parameters
Computational chemistry provides a powerful avenue for predicting the reactivity and selectivity of a molecule, as well as its thermodynamic properties. By analyzing DFT-derived descriptors, a deeper understanding of the chemical behavior of this compound can be gained. mdpi.com
The Fukui function is a reactivity indicator that helps to identify the most electrophilic and nucleophilic sites in a molecule. mdpi.com For this compound, this analysis could predict the regioselectivity of various reactions. The presence of multiple electron-withdrawing groups (bromo, iodo, and cyano) would significantly influence the electron distribution in the aromatic ring and, consequently, its reactivity in electrophilic aromatic substitution reactions.
Thermodynamic parameters such as the enthalpy of formation, entropy, and Gibbs free energy can also be calculated using computational methods. aip.org These values are essential for determining the feasibility and spontaneity of chemical reactions involving this compound. For instance, by calculating the Gibbs free energy change for a potential reaction, one can predict whether the reaction will be spontaneous under given conditions.
Applications of 2 Bromo 5 Cyano 3 Iodobenzoic Acid As a Building Block in Advanced Organic Synthesis
Transition Metal-Catalyzed Cross-Coupling Reactions
The primary application of 2-bromo-5-cyano-3-iodobenzoic acid in synthesis is its use as a substrate in various palladium-catalyzed cross-coupling reactions. The greater lability of the C-I bond compared to the C-Br bond enables chemoselective transformations, where the iodine atom is selectively replaced while the bromine atom remains available for subsequent reactions.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs preferentially at the C-I position. libretexts.org This selectivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of aryl and alkyl groups at the 3-position of the benzoic acid scaffold. nih.gov
This selective coupling yields 3-substituted-2-bromo-5-cyanobenzoic acid derivatives, which are themselves valuable intermediates for further diversification. The reaction is compatible with a broad spectrum of boronic acids, including those bearing both electron-donating and electron-withdrawing groups, as well as various heterocyclic and alkyl boronic esters. nih.govuwindsor.ca
Table 1: Selective Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 (Example) | Typical Conditions | Product |
| This compound | Phenylboronic acid | Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂Base: Na₂CO₃, K₃PO₄Solvent: Toluene/Water or Dioxane/Water | 2-Bromo-5-cyano-3-phenylbenzoic acid |
| This compound | Thiophene-2-boronic acid | Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂Base: Na₂CO₃, K₃PO₄Solvent: Toluene/Water or Dioxane/Water | 2-Bromo-5-cyano-3-(thiophen-2-yl)benzoic acid |
| This compound | Methylboronic acid | Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂Base: Na₂CO₃, K₃PO₄Solvent: Toluene/Water or Dioxane/Water | 2-Bromo-5-cyano-3-methylbenzoic acid |
The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds with high selectivity at the more reactive C-I bond. libretexts.org
This selectivity allows for the efficient introduction of an alkynyl moiety at the 3-position. The resulting 3-alkynyl-2-bromo-5-cyanobenzoic acid derivatives are key precursors for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. The reaction tolerates a wide array of terminal alkynes, including those with aryl, alkyl, and silyl (B83357) substituents, under mild conditions. nih.govorganic-chemistry.org
Table 2: Selective Sonogashira Coupling of this compound
| Reactant 1 | Reactant 2 (Example) | Typical Conditions | Product |
| This compound | Phenylacetylene | Catalyst: Pd(PPh₃)₂Cl₂, CuIBase: Triethylamine (Et₃N)Solvent: THF or DMF | 2-Bromo-5-cyano-3-(phenylethynyl)benzoic acid |
| This compound | Ethynyltrimethylsilane | Catalyst: Pd(PPh₃)₂Cl₂, CuIBase: Triethylamine (Et₃N)Solvent: THF or DMF | 2-Bromo-5-cyano-3-((trimethylsilyl)ethynyl)benzoic acid |
| This compound | 1-Heptyne | Catalyst: Pd(PPh₃)₂Cl₂, CuIBase: Triethylamine (Et₃N)Solvent: THF or DMF | 2-Bromo-3-(hept-1-yn-1-yl)-5-cyanobenzoic acid |
The versatility of this compound extends to other important cross-coupling reactions. The Negishi coupling, which utilizes organozinc reagents, and the Buchwald–Hartwig amination, for the formation of carbon-nitrogen bonds, can also be employed for its selective functionalization.
In a Negishi coupling, an organozinc halide can be coupled at the C-I position under palladium catalysis to introduce various alkyl or aryl groups. The Buchwald–Hartwig amination offers a pathway to introduce primary or secondary amines at the 3-position, again by selectively targeting the iodo-substituent. These reactions further expand the library of accessible intermediates from this building block. A subsequent coupling reaction can then be performed at the less reactive C-Br bond, demonstrating the principle of sequential functionalization.
Precursor for the Synthesis of Complex Heterocyclic Systems
The true synthetic power of this compound is realized when the products of the initial selective cross-coupling reactions are used to construct more complex molecular frameworks, particularly polycyclic heterocyclic systems.
The intermediates generated from Sonogashira and Suzuki couplings are primed for intramolecular cyclization reactions to form fused ring systems. For example, a 2-bromo-3-alkynyl-substituted benzoic acid derivative, obtained via Sonogashira coupling, can undergo a palladium-catalyzed intramolecular reaction (such as a Larock indole (B1671886) synthesis variant) where the alkyne and the bromo-substituent cyclize to form a substituted indole core.
Similarly, the cyano and carboxylic acid functionalities can be leveraged to build quinazolinone scaffolds. For instance, following an initial coupling at the C-I position, the cyano group can be hydrolyzed or the carboxylic acid can be converted to an amide. Subsequent intramolecular cyclization between the newly formed group and an adjacent substituent can lead to the formation of highly decorated quinazolinones, which are important pharmacophores.
The orthogonal reactivity of the C-I and C-Br bonds allows for the programmed, stepwise introduction of different functional groups onto the aromatic ring. This strategy is invaluable for the assembly of polyfunctionalized aromatic compounds where precise substituent placement is critical.
A typical synthetic sequence involves a first cross-coupling reaction at the C-I bond (e.g., Suzuki coupling), followed by a second, different cross-coupling reaction at the remaining C-Br bond (e.g., Buchwald-Hartwig amination or a second, different Suzuki coupling). This one-pot or sequential approach provides a powerful and efficient route to tetra-substituted benzene (B151609) derivatives that would be challenging to synthesize using other methods.
Table 3: Sequential Cross-Coupling for Polyfunctionalized Aromatics
| Step | Starting Material | Reaction | Reagent Example | Intermediate/Product |
| 1 | This compound | Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | 2-Bromo-5-cyano-3-(4-methoxyphenyl)benzoic acid |
| 2 | 2-Bromo-5-cyano-3-(4-methoxyphenyl)benzoic acid | Buchwald-Hartwig Amination | Morpholine | 5-Cyano-3-(4-methoxyphenyl)-2-(morpholino)benzoic acid |
Derivatization for Ligand Design in Catalysis and Organocatalysis
The polysubstituted nature of this compound makes it an attractive scaffold for the design of novel ligands for catalysis and organocatalysis. The carboxylic acid and nitrile groups can be modified to introduce coordinating atoms or chiral moieties. The bromo and iodo groups serve as handles for the introduction of phosphine, amine, or other coordinating groups through cross-coupling reactions. The ability to selectively functionalize the bromo and iodo positions allows for the synthesis of bidentate or tridentate ligands with well-defined geometries. These tailored ligands can then be used to chelate to metal centers, influencing the catalytic activity and selectivity of a wide range of organic transformations. For example, related amino-iodobenzoic acids are used as ligands in coordination chemistry.
Role in Material Science Research for Organic Semiconductors and Polymers
In the field of material science, this compound and its derivatives hold promise for the development of novel organic semiconductors and polymers. The extended π-system that can be generated through polymerization or derivatization via the halogen atoms is a key feature for charge transport in organic electronic devices. The presence of the electron-withdrawing cyano group can be used to tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting materials. This tuning is critical for optimizing the performance of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The carboxylic acid group can be used to anchor the molecule to surfaces or to promote self-assembly into well-ordered structures, which is also beneficial for charge transport.
Supramolecular Chemistry and Non Covalent Interactions of 2 Bromo 5 Cyano 3 Iodobenzoic Acid Derivatives
Hydrogen Bonding Networks in Crystalline Architectures (O-H···O, C-H···O, C-H···X)
Hydrogen bonds are among the most robust and directional interactions in supramolecular chemistry, playing a primary role in the formation of predictable structural motifs. In the case of 2-bromo-5-cyano-3-iodobenzoic acid, several types of hydrogen bonds are anticipated to be key in its crystal assembly.
The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This typically leads to the formation of a classic O-H···O hydrogen-bonded dimer, a highly stable and common supramolecular synthon in carboxylic acids. This interaction involves the hydroxyl proton of one molecule bonding to the carbonyl oxygen of a neighboring molecule, resulting in a cyclic R²₂(8) graph set motif.
In co-crystals with other molecules, such as pyridines or amides, the hydrogen bonding landscape becomes even more intricate. For instance, in co-crystals of other substituted benzoic acids, strong O-H···N hydrogen bonds between the carboxylic acid and a pyridine (B92270) nitrogen are frequently observed, often taking precedence over the O-H···O dimer formation. nih.gov
Halogen Bonding Interactions (C-X···O, C-X···N, C-X···π) in Directed Assembly
Halogen bonding is a highly directional non-covalent interaction that has gained significant attention in crystal engineering. It involves an electrophilic region, known as a σ-hole, on the halogen atom (the donor) and a nucleophilic site (the acceptor), such as an oxygen or nitrogen atom. The strength of the halogen bond generally follows the trend I > Br > Cl > F. Given the presence of both iodine and bromine on the aromatic ring of this compound, a variety of halogen bonding interactions are anticipated to play a crucial role in its solid-state assembly.
The iodine atom, being the most polarizable, is expected to be the more potent halogen bond donor. It can form strong C-I···O interactions with the carbonyl oxygen of a neighboring carboxylic acid group or C-I···N interactions with the nitrile nitrogen. The geometry of these interactions is typically linear, with the C-I···acceptor angle approaching 180°. Studies on co-crystals of 4-iodobenzoic acid have demonstrated the formation of I···N halogen bonds with pyridine moieties, with interaction distances significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. nih.gov For example, I···N distances in such co-crystals can range from 2.812 Å to 3.004 Å. nih.gov
The following table summarizes typical halogen bond distances observed in related systems, which can be considered indicative of the potential interactions in this compound derivatives.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| C-I···N | C-I | Pyridine N | 2.812 - 3.004 nih.gov |
| C-I···O | C-I | Oxygen | ~3.265 nih.gov |
| C-Br···N | C-Br | Pyridine N | Shorter than vdW sum |
Crystal Engineering and Directed Self-Assembly Principles
Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. The principles of crystal engineering can be applied to predict and control the self-assembly of molecules like this compound. The hierarchical nature of non-covalent interactions is a key concept in this field.
For this compound, the strongest and most reliable interaction is expected to be the O-H···O hydrogen bond forming the carboxylic acid dimer. This robust synthon will likely be the primary organizing element in the crystal structure. Following this, the next most significant interactions would be the C-I···N or C-I···O halogen bonds, which would serve to link these primary hydrogen-bonded motifs into higher-order structures. nih.gov
The competition and cooperation between different non-covalent interactions are central to the final crystal packing. For example, in the presence of a strong hydrogen bond acceptor like a pyridine, the O-H···O dimer might be disrupted in favor of an O-H···N hydrogen bond. nih.gov Similarly, the directionality of the halogen bonds will play a critical role in guiding the assembly of the molecules into specific one-, two-, or three-dimensional networks.
By carefully selecting co-formers—other molecules to be crystallized with this compound—it is possible to systematically target different supramolecular synthons and thus control the resulting crystal architecture. The presence of multiple, distinct functional groups on the molecule offers a versatile platform for the application of crystal engineering principles to create materials with desired properties.
Investigation of Charge-Assisted and Weak Hydrogen Bonds in Co-crystals
The formation of co-crystals of this compound with basic compounds, such as amines, can lead to proton transfer from the carboxylic acid to the base, resulting in the formation of a salt. In such cases, the dominant intermolecular interactions become charge-assisted hydrogen bonds , which are significantly stronger than their neutral counterparts. An example would be the N⁺-H···O⁻ interaction between a protonated amine and the carboxylate anion. These strong interactions are powerful tools in directing crystal packing.
The study of co-crystals of other organic acids has shown that a hierarchy of supramolecular synthons, including both strong and weak hydrogen bonds, dictates the final structure. The interplay between conventional hydrogen bonds, halogen bonds, and weak interactions in the co-crystals of this compound would be a rich area for investigation, promising the discovery of novel supramolecular architectures.
Green Chemistry Principles in the Synthesis and Transformations of 2 Bromo 5 Cyano 3 Iodobenzoic Acid
Development of Environmentally Benign Catalytic Systems
The development of green catalytic systems aims to replace hazardous reagents, reduce energy consumption, and improve reaction efficiency. For complex aromatic compounds, this often involves exploring novel catalytic strategies that offer higher selectivity and milder reaction conditions.
Photocatalysis and Visible-Light-Mediated Reactions
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. merckmillipore.combeilstein-journals.org These reactions utilize light energy to initiate single-electron transfer (SET) processes, generating reactive radical intermediates from substrates that might otherwise require harsh conditions to react. merckmillipore.com For the synthesis and transformation of substituted benzoic acids, photocatalysis can offer pathways for decarboxylative reactions, acylative couplings, and the introduction of various functional groups. organic-chemistry.orgacs.orgacs.org
Visible-light-promoted reactions often use organic dyes or metal complexes as photocatalysts that can absorb light in the visible spectrum, a more sustainable energy source than UV irradiation. beilstein-journals.orgorganic-chemistry.org This approach avoids the need for toxic transition-metal catalysts or harsh reagents, aligning with the principles of green chemistry. merckmillipore.comorganic-chemistry.org Research in this area has demonstrated the potential for synthesizing complex molecules, such as dihydrochalcones from benzoic acid derivatives, with high functional group tolerance. organic-chemistry.orgacs.org
Metal-Free and Heterogeneous Catalysis for Enhanced Sustainability
The move towards metal-free and heterogeneous catalysis is a key trend in sustainable chemistry, aiming to reduce reliance on expensive, toxic, and often difficult-to-remove precious metal catalysts. beilstein-journals.org Metal-free catalysis can involve the use of organocatalysts or non-metallic reagents to promote transformations. For instance, the synthesis of nitriles from aromatic aldehydes can be achieved using environmentally friendly catalysts like a deep eutectic mixture of choline chloride and urea under solvent-free conditions. organic-chemistry.org
Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offer significant advantages in terms of sustainability. They can be easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and minimizing product contamination. mdpi.com For reactions involving benzoic acids, such as ring hydrogenation, charcoal-supported transition metal catalysts have been studied, demonstrating efficient conversion and easy catalyst separation. mdpi.comresearchgate.net
Table 1: Comparison of Catalytic Strategies in Aromatic Synthesis
| Catalytic Strategy | Advantages | Potential Application for Halogenated Benzoic Acids |
|---|---|---|
| Photocatalysis | Mild reaction conditions, uses sustainable energy (visible light), high selectivity. merckmillipore.comorganic-chemistry.org | Functional group introduction, coupling reactions. organic-chemistry.orgacs.org |
| Metal-Free Catalysis | Avoids toxic and expensive metals, easier purification. beilstein-journals.org | Synthesis of nitrile group from carboxylic acid precursors. organic-chemistry.orgwikipedia.org |
| Heterogeneous Catalysis | Easy catalyst separation and recycling, reduced waste, suitable for continuous processes. mdpi.com | Hydrogenation, halogenation, and other transformations. mdpi.comtaylorfrancis.com |
Sustainable Solvent Utilization and Solvent-Modulated Reactivity for Improved Efficiency
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. youtube.com Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives such as water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents like 2-Methyltetrahydrofuran (2-MeTHF) and γ-Valerolactone (GVL). youtube.comsigmaaldrich.com
For instance, the synthesis of aromatic nitriles, a key functional group, can be performed in aqueous environments, reducing reliance on toxic organic solvents. rsc.org Supercritical carbon dioxide (scCO₂) has been used as a medium for the hydrogenation of benzoic acid, which can increase the reaction rate and simplify product separation. mdpi.comresearchgate.net The properties of the solvent can also be harnessed to control reaction pathways and improve efficiency.
Table 2: Examples of Green Solvents in Aromatic Synthesis
| Green Solvent | Properties | Example Application |
|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive. youtube.com | One-pot synthesis of aryl nitriles from aromatic aldehydes. rsc.org |
| Supercritical CO₂ | Non-toxic, easily removable, tunable properties. youtube.com | Catalytic ring hydrogenation of benzoic acid. mdpi.com |
| γ-Valerolactone (GVL) | Bio-based, biodegradable, low volatility, alternative to DMF and NMP. sigmaaldrich.com | Cross-coupling reactions. sigmaaldrich.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based, lower peroxide formation than THF, easier separation from water. youtube.com | Organometallic reactions. youtube.com |
Atom Economy and Waste Minimization Strategies in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies less waste generation. Synthetic routes for complex molecules like 2-Bromo-5-cyano-3-iodobenzoic acid should be designed to maximize atom economy.
For example, the traditional Sandmeyer reaction, which could be a plausible route to introduce the cyano group from an amino precursor, often uses stoichiometric amounts of copper salts and generates significant inorganic waste. wikipedia.orgorganic-chemistry.org Greener alternatives that use catalytic amounts of reagents or avoid metal cyanides altogether are being explored. researchgate.net The Letts nitrile synthesis, which converts aromatic carboxylic acids directly to nitriles using metal thiocyanates, is another route, though its mechanism involves the loss of CO₂ and potassium hydrosulfide, impacting its atom economy. wikipedia.org
Waste minimization also involves reducing the use of auxiliary substances like solvents and separation agents and preventing the formation of byproducts. mdpi.com The ideal synthesis would involve addition reactions or catalytic cycles where all reactant atoms are incorporated into the final product.
Integration of Flow Chemistry Techniques for Enhanced Process Control and Sustainability
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, particularly for enhancing safety, control, and sustainability. beilstein-journals.orgcam.ac.uk Microreactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. beilstein-journals.orgacs.org
This enhanced control can lead to higher yields, improved selectivity, and the ability to safely handle hazardous intermediates or exothermic reactions. cam.ac.uk For the synthesis of polyfunctionalized aromatics, flow chemistry enables multi-step sequences to be performed in an integrated system, minimizing manual handling and isolation of intermediates. beilstein-journals.orgcam.ac.uk Continuous flow processes have been developed for the synthesis of substituted benzoic acids and other complex aromatic molecules, demonstrating improved efficiency and process control. google.comnih.govacs.org The integration of heterogeneous catalysts into flow reactors further enhances sustainability by allowing for continuous operation with easy product-catalyst separation. beilstein-journals.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for achieving regioselective substitution in 2-Bromo-5-cyano-3-iodobenzoic acid?
- Methodological Answer : Regioselective synthesis can be challenging due to steric and electronic effects from the bromo, cyano, and iodo substituents. Directed ortho-metalation (DoM) using a lithium base or protection/deprotection strategies for the carboxylic acid group can enhance selectivity. For example, methyl ester protection of the carboxylic acid allows controlled halogenation via Suzuki-Miyaura coupling for iodine introduction . Purification via recrystallization in ethanol/water mixtures or HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) ensures product integrity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : - and -NMR to confirm substituent positions. The electron-withdrawing cyano group deshields adjacent protons, while iodine induces significant splitting due to its large atomic radius.
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M-H]⁻ peak at m/z 355.80).
- HPLC : Reverse-phase chromatography (e.g., 95:5 water:acetonitrile gradient) to assess purity (>98% by area under the curve) .
Q. What are optimal storage conditions to prevent degradation?
- Methodological Answer : Store at 0–4°C in amber vials under inert gas (argon) to minimize photodegradation and oxidation. The carboxylic acid group is prone to hygroscopicity; pre-drying with molecular sieves and vacuum-sealing is advised .
Advanced Research Questions
Q. How can X-ray crystallography challenges (e.g., twinning, weak diffraction) be addressed for this compound?
- Methodological Answer : The heavy iodine atom enhances X-ray absorption but may cause twinning. Use SHELXL for refinement:
- Apply the TWIN command to model twinned domains.
- Optimize data collection at low temperatures (100 K) to reduce thermal motion.
- For weak diffraction, merge multiple datasets or use synchrotron radiation. SHELXS can resolve phase problems via direct methods .
Q. How to resolve contradictions in spectroscopic data interpretation?
- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping peaks due to bromine/iodine coupling) can be addressed via:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing aromatic protons.
- Computational DFT : Gaussian09 with B3LYP/6-31G* basis set predicts chemical shifts, aiding assignments .
Q. What strategies enable the use of this compound in metal-organic frameworks (MOFs)?
- Methodological Answer : The carboxylic acid group acts as a ligand for metal nodes (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis (DMF, 120°C, 48 hrs) facilitates framework assembly. Post-synthetic modification via Sonogashira coupling introduces functional alkynes to the iodinated position .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate activation barriers for Suzuki coupling at the bromine site. The cyano group’s electron-withdrawing nature lowers the LUMO energy, favoring oxidative addition with Pd(0) catalysts. VASP or ORCA software with PBE functionals models transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
